molecular formula C17H17FN2O4 B2821801 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide CAS No. 1448075-70-4

1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2821801
CAS No.: 1448075-70-4
M. Wt: 332.331
InChI Key: LIYIVGIVQSKBLO-UHFFFAOYSA-N
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Description

1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17FN2O4 and its molecular weight is 332.331. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorophenoxy group, an azetidine ring, and a furan moiety. This structural diversity is believed to contribute to its biological efficacy.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by targeting cancer cell proliferation mechanisms.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxic effects against various cancer cell lines by inhibiting key enzymes.
AnticonvulsantDemonstrates anticonvulsant properties in animal models, mediated through benzodiazepine receptors.
Enzyme InhibitionFunctions as an inhibitor of glucokinase (GK), which is beneficial for metabolic disorders.

Anticancer Activity

A study investigated the effects of related compounds on cancer cell lines. The results indicated that derivatives of 1,3,4-oxadiazoles, similar in structure to our compound, effectively inhibited tumor growth by targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC). This suggests that structural modifications can enhance the anticancer potential of azetidine-based compounds .

Anticonvulsant Properties

In a series of experiments assessing anticonvulsant activity, compounds analogous to this compound were tested in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The findings revealed significant anticonvulsant effects, indicating potential therapeutic applications in epilepsy management .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
  • Mechanism-Based Approaches : Research suggests that the compound may operate through mechanism-based approaches, enhancing its specificity towards cancerous cells while minimizing effects on normal cells .
  • SAR Studies : Structure-activity relationship (SAR) studies have identified critical structural features necessary for biological activity, guiding future drug design efforts .

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(furan-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c18-14-5-1-2-6-15(14)24-11-16(21)20-9-12(10-20)17(22)19-8-13-4-3-7-23-13/h1-7,12H,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYIVGIVQSKBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.